molecular formula C9H11ClO2 B1349112 1-Chloro-2-(dimethoxymethyl)benzene CAS No. 70380-66-4

1-Chloro-2-(dimethoxymethyl)benzene

Cat. No. B1349112
CAS RN: 70380-66-4
M. Wt: 186.63 g/mol
InChI Key: XGFXHHSZXKOTMB-UHFFFAOYSA-N
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Scientific Research Applications

Precursor for Rigid-Rod Polybenzoxazole

1-Chloro-2-(dimethoxymethyl)benzene derivatives are utilized in the synthesis of hydroxy-substituted polyenaminonitrile, serving as soluble precursors for rigid-rod polybenzoxazoles. These materials undergo thermal cyclization reactions to form benzoxazoles, which are crucial in the development of high-performance polymers due to their excellent thermal stability and mechanical properties (Kim & Lee, 2001).

Synthesis of Ammonium Quinone Derivatives

Compounds similar to 1-Chloro-2-(dimethoxymethyl)benzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, are intermediates in the synthesis of ammonium quinone derivatives. These derivatives are valuable for their potential applications in various fields, including medicinal chemistry and materials science (Wiedenfeld et al., 2004).

Photoluminescent Materials

1-Chloro-2-(dimethoxymethyl)benzene derivatives are explored for their roles in creating photoluminescent materials. These materials are significant for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to emit light upon excitation. The study of these compounds contributes to the development of more efficient and durable photoluminescent materials for various technological applications (Sierra & Lahti, 2004).

Iodine Capture

Research involving carbazole-bearing porous organic polymers, synthesized with cross-linking agents including derivatives of 1-Chloro-2-(dimethoxymethyl)benzene, demonstrates their effectiveness in iodine vapor adsorption. These materials showcase ultrahigh iodine capture capacities, making them promising for environmental remediation, specifically in capturing radioactive iodine from nuclear waste (Xiong et al., 2019).

Catalytic Activities and Environmental Applications

Compounds structurally related to 1-Chloro-2-(dimethoxymethyl)benzene are studied for their catalytic activities and potential environmental applications. These studies include the degradation of chlorinated organic compounds, which is crucial for environmental pollution control and the safe disposal of hazardous materials (Lee & Jurng, 2008).

Safety And Hazards

The safety data sheet for benzene indicates that it is highly flammable and harmful if swallowed5. However, specific safety and hazard information for 1-Chloro-2-(dimethoxymethyl)benzene is not readily available from the search results.


Future Directions

1-Chloro-2-(dimethoxymethyl)benzene is used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals1. This suggests that future research and development could focus on finding new applications for this compound in these and other fields.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

1-chloro-2-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFXHHSZXKOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343943
Record name 1-Chloro-2-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(dimethoxymethyl)benzene

CAS RN

70380-66-4
Record name 1-Chloro-2-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Sun, AG Chmielewski, S Bułka, Z Zimek - Surface and Coatings …, 2013 - Elsevier
Degradation of toluene and 4-chlorotoluene in air mixture was studied by using electron beam generated plasma reactor. It was found that removal efficiency of toluene and 4-…
Number of citations: 8 www.sciencedirect.com
R Yuan, Z Wang, Y Hu, B Wang, S Gao - Chemosphere, 2014 - Elsevier
The effect of Cl − on the oxidative degradation of Acid Orange 7 (AO7) was investigated in UV/S 2 O 8 2− system to elucidate the chlorination pathways in saline wastewaters. Lower …
Number of citations: 105 www.sciencedirect.com
JL Dong, LSH Yu, JW Xie - ACS omega, 2018 - ACS Publications
An important and surprising finding that the acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid, …
Number of citations: 71 pubs.acs.org
DT Oyekunle, J Cai, EA Gendy, Z Chen - Chemosphere, 2021 - Elsevier
Chloride ion (Cl − ) is ever-present in aquatic environments. Different Cl − concentration have been reported in industrial water (760 mM), surface water (<21 mM), seawater (540 mM) …
Number of citations: 61 www.sciencedirect.com
JM Tefeo - 2020 - search.proquest.com
The multi-substrate screening of WO3/TiO2 for catalyzing the acetalization of benzaldehyde and its derivatives is reported. Catalysts with different Wt% of tungsten, A (< 0.001%), B (11.8…
Number of citations: 3 search.proquest.com
M Wilk, D Trzepizur, D Koszelewski, A Brodzka… - Bioorganic …, 2019 - Elsevier
A new enzymatic protocol based on lipase-catalyzed cascade toward (E)-α,β-unsaturated carboxylic esters is presented. The proposed methodology consists of elementary organic …
Number of citations: 9 www.sciencedirect.com
D Wang, FR Cao, G Lu, J Ren, BB Zeng - Tetrahedron, 2021 - Elsevier
A novel PVP-I catalyzed acetalizations/transacetalizations of carbonyl compounds has been developed processing with a mild and easy handling fashion. Different types of Acyclic and …
Number of citations: 3 www.sciencedirect.com

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